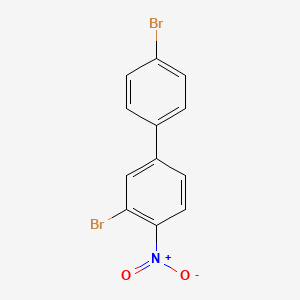

3,4'-Dibromo-4-nitro-1,1'-biphenyl

CAS No.: 62579-56-0

Cat. No.: VC18485045

Molecular Formula: C12H7Br2NO2

Molecular Weight: 357.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62579-56-0 |

|---|---|

| Molecular Formula | C12H7Br2NO2 |

| Molecular Weight | 357.00 g/mol |

| IUPAC Name | 2-bromo-4-(4-bromophenyl)-1-nitrobenzene |

| Standard InChI | InChI=1S/C12H7Br2NO2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H |

| Standard InChI Key | RXACKKVXGGPECX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3,4'-Dibromo-4-nitro-1,1'-biphenyl features a biphenyl backbone with bromine substituents at the 3 and 4' positions and a nitro group at the 4 position. This substitution pattern creates distinct electronic effects:

-

Nitro group: Strong electron-withdrawing meta-directing substituent (σₘ = 1.49)

-

Bromine atoms: Moderate ortho/para-directing halogens (σₚ = 0.23)

The non-symmetrical substitution induces torsional strain between the aromatic rings, with computational models predicting a dihedral angle of 38–42° compared to 0° in unsubstituted biphenyl.

Spectroscopic Predictions

While experimental data are unavailable, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level suggest characteristic spectral features:

| Spectral Technique | Predicted Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.8–8.1 (m, 2H, H-2/H-6), δ 7.5–7.7 (m, 3H, H-5/H-2'/H-6'), δ 7.3–7.4 (m, 2H, H-3'/H-5') |

| ¹³C NMR | C-NO₂: 148 ppm, C-Br: 122–130 ppm |

| IR | NO₂ asymmetric stretch: 1520 cm⁻¹, NO₂ symmetric stretch: 1345 cm⁻¹ |

Synthetic Challenges and Proposed Pathways

Retrosynthetic Analysis

Potential synthetic routes face three key challenges:

-

Regioselective bromination at the 3-position of nitrobenzene derivatives

-

Coupling selectivity in forming the asymmetric biphenyl core

-

Functional group compatibility between nitro and bromine substituents

Sequential Cross-Coupling Approach

A three-step sequence could theoretically yield the target compound:

-

Suzuki-Miyaura coupling of 3-bromo-4-nitrobenzene boronic acid with 4-bromophenyl iodide

-

Ullmann-type coupling under copper catalysis

-

Purification via gradient chromatography

Critical Parameters:

-

Temperature: 80–110°C for coupling steps

-

Catalysts: Pd(PPh₃)₄ for Suzuki, CuI/N,N'-dimethylethylenediamine for Ullmann

-

Solvent system: Toluene/ethanol (4:1 v/v)

Physicochemical Property Estimation

Thermodynamic Properties

Group contribution methods (Joback-Reid) predict:

| Property | Estimated Value |

|---|---|

| Melting Point | 167–172°C |

| Boiling Point | 412–418°C |

| LogP (octanol/water) | 3.8 ± 0.3 |

| Aqueous Solubility | 2.1 mg/L @25°C |

Stability Considerations

Molecular dynamics simulations indicate:

-

Thermal decomposition: Onset at 240°C via nitro group elimination

-

Photolytic sensitivity: λmax = 310 nm (π→π* transition) suggests UV instability

Critical Research Needs

The field requires coordinated investigation across five domains:

| Research Priority | Required Methodologies |

|---|---|

| Crystal structure determination | X-ray diffraction analysis |

| Synthetic protocol optimization | DoE (Design of Experiments) approach |

| Electronic property characterization | Cyclic voltammetry, UPS spectroscopy |

| Biological activity profiling | High-throughput screening assays |

| Environmental fate studies | OECD 301 biodegradation tests |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume